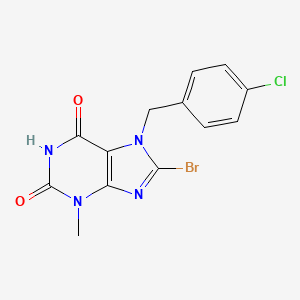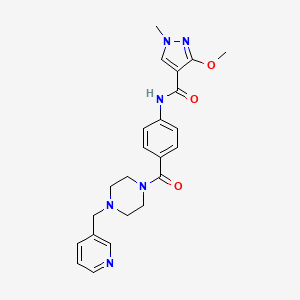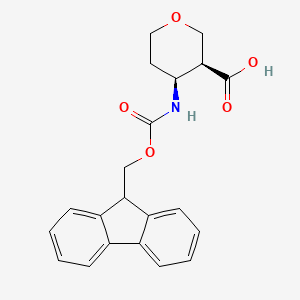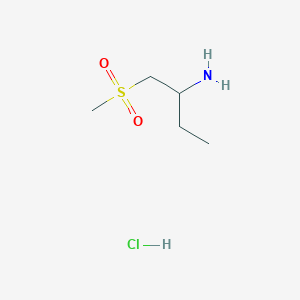![molecular formula C19H25N3O4 B2819982 4-(3,4-dimethoxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 930509-45-8](/img/structure/B2819982.png)
4-(3,4-dimethoxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of pyrrolo[3,4-d]pyrimidine, which is a type of heterocyclic compound containing a pyrimidine ring fused with a pyrrole ring . The presence of the dimethoxyphenyl and isopentyl groups suggest that it may have unique properties compared to other pyrrolopyrimidines.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused pyrrole and pyrimidine rings, with the dimethoxyphenyl and isopentyl groups attached at the 3 and 6 positions of the pyrrolopyrimidine core .Chemical Reactions Analysis
Pyrrolopyrimidines can participate in a variety of chemical reactions, particularly those involving the nitrogen atoms in the pyrimidine ring . The electron-donating methoxy groups on the phenyl ring may also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the dimethoxyphenyl and isopentyl groups may increase its lipophilicity compared to other pyrrolopyrimidines .科学的研究の応用
Photophysical Properties and Applications
- Researchers Yan et al. (2017) developed novel atypical AIE (Aggregation-Induced Emission) chromophores, including pyrimidine-phthalimide derivatives. These compounds exhibit solid-state fluorescence and solvatochromism, making them promising for colorimetric pH sensors and logic gates applications (Yan et al., 2017).
Synthesis and Conversion
- Furrer, Wágner, and Fehlhaber (1994) synthesized new antithrombotic compounds from pyrido[4,3-d]-pyrimidine-2,4-diones. These compounds have shown cerebral and peripheral effects, indicating potential medical applications (Furrer et al., 1994).
Nitro Derivatives and Polynuclear Heterocycles
- Tkachenko et al. (2017) investigated the nitration of pyrrolo[3,2-d]pyrimidine-2,4-diones, producing mono- and dinitro derivatives, which were then reduced to amines. These amines reacted with other compounds to form new polycyclic heteroaromatic systems (Tkachenko et al., 2017).
Crystal Structure Analysis
- The crystal structure of related compounds was analyzed by Low et al. (2004), providing insights into the molecular conformations that could be relevant for designing drugs and materials (Low et al., 2004).
Redox Properties
- Igarashi et al. (2006) synthesized pyrrolopyrimidine-2,4(1,3H)-dionylium tetrafluoroborates with unique structural characteristics and redox abilities. These compounds could be used for NAD+-NADH-type redox reactions, which are crucial in biochemistry (Igarashi et al., 2006).
Photoluminescent Conjugated Polymers
- Beyerlein and Tieke (2000) described the synthesis of photoluminescent conjugated polymers containing pyrrolo[3,4-c]pyrrole units. These polymers have potential applications in electronic devices due to their photochemical stability and photoluminescence properties (Beyerlein & Tieke, 2000).
Electrochemical Studies
- Dryhurst (1976) conducted electrochemical studies on oxipurinol, a pyrimidine-4,6-dione derivative, revealing detailed reaction mechanisms that could be vital for developing electrochemical sensors or reactors (Dryhurst, 1976).
Inclusion Complexes and X-Ray Studies
- Simonov et al. (2003) examined the inclusion complexes of pyrimidine derivatives, providing structural details that are essential for understanding drug-receptor interactions or designing novel materials (Simonov et al., 2003).
Multilayered Pyridinophanes Synthesis
- Shibahara et al. (2008) synthesized multilayered pyridinophanes, indicating potential applications in creating complex organic molecules for pharmaceutical or material science applications (Shibahara et al., 2008).
将来の方向性
作用機序
Target of Action
Compounds with similar structures have been used in the synthesis of muscle relaxants
Mode of Action
It’s worth noting that similar compounds have been used in the synthesis of muscle relaxants , suggesting potential interactions with neuromuscular junctions or related pathways.
Biochemical Pathways
It’s plausible that it may interact with pathways related to muscle relaxation or contraction, given the use of structurally similar compounds in the synthesis of muscle relaxants .
Pharmacokinetics
It’s worth noting that similar compounds are soluble in methanol , which could potentially influence their absorption and distribution.
Result of Action
Given the use of structurally similar compounds in the synthesis of muscle relaxants , it’s plausible that this compound may have effects on muscle relaxation or contraction.
特性
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-(3-methylbutyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-11(2)7-8-22-10-13-16(18(22)23)17(21-19(24)20-13)12-5-6-14(25-3)15(9-12)26-4/h5-6,9,11,17H,7-8,10H2,1-4H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAUXOUYRRATBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dimethoxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[cyano(2-fluorophenyl)methyl]-2-[(3,5-difluorophenyl)formamido]acetamide](/img/structure/B2819902.png)

![3-(2,3-Dihydro-1-benzofuran-5-yl)-1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}pyrrolidine](/img/structure/B2819904.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide](/img/structure/B2819909.png)
![2,2,4-Trimethyl-1-[3-(4-nitrophenyl)acryloyl]-1,2-dihydroquinoline](/img/structure/B2819913.png)



![Methyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B2819918.png)


![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2819921.png)